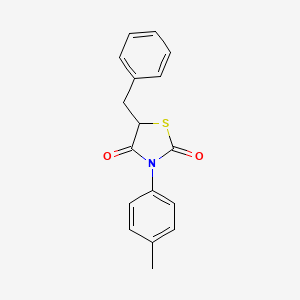

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)18-16(19)15(21-17(18)20)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREQJMOEDUGQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322269 | |

| Record name | 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663259 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

638143-11-0 | |

| Record name | 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidinedione ring undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound's electronic properties and biological activity.

Key reagents and conditions :

-

Hydrogen peroxide (H₂O₂) : Mild oxidizing agent for sulfoxide formation .

-

m-Chloroperbenzoic acid (mCPBA) : Stronger oxidant for sulfone synthesis.

Experimental findings :

-

Oxidation at the sulfur atom increases polarity and alters binding interactions in biological systems. For example, sulfone derivatives of thiazolidinediones show enhanced inhibitory effects on mitochondrial pyruvate carriers compared to non-oxidized analogs .

Reduction Reactions

The imine and carbonyl groups in the structure are susceptible to reduction, enabling access to saturated derivatives.

Key reagents and conditions :

-

Sodium borohydride (NaBH₄) : Selectively reduces imine bonds without affecting the thiazolidinedione ring .

-

Lithium aluminum hydride (LiAlH₄) : Strong reducing agent for carbonyl groups, yielding secondary alcohols.

Table 1: Reduction Products and Applications

Substitution Reactions

The 3- and 5-positions of the thiazolidinedione ring are hotspots for nucleophilic substitution, enabling structural diversification.

Nucleophilic Substitution at the 3-Position

The nitrogen atom at position 3 can undergo alkylation or acylation:

-

Alkylation : Reaction with ethyl chloroacetate in acetone forms ethyl esters, which are precursors to hydrazides .

-

Acylation : Benzoyl chloride introduces aromatic groups, enhancing π-stacking interactions in drug-receptor binding.

Knoevenagel Condensation at the 5-Position

The 5-methylene group reacts with aldehydes to form benzylidene derivatives, a key step in synthesizing bioactive analogs:

-

Conditions : Piperidine-catalyzed condensation in toluene under reflux .

-

Example : Reaction with 4-methylbenzaldehyde yields 5-(4-methylbenzylidene) derivatives, which show improved α-glucosidase inhibition compared to parent compounds.

Comparative Reactivity of Structural Analogs

Substituents significantly influence reaction outcomes:

Table 2: Reactivity Trends in Thiazolidinedione Derivatives

Research highlights :

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Properties

Thiazolidinediones, including 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, are primarily recognized for their role in managing diabetes mellitus type 2. These compounds function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and reducing blood glucose levels. Research has shown that derivatives of thiazolidinediones can improve metabolic parameters in models of diabetes, such as Drosophila melanogaster, where they positively influenced survival and lifespan under high-fat diet conditions .

2. Anticancer Activity

Emerging studies indicate that thiazolidinedione derivatives possess anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For instance, certain thiazolidinediones have demonstrated efficacy against breast cancer cells by modulating key signaling pathways involved in tumor growth .

3. Antimicrobial Effects

The antimicrobial potential of thiazolidinediones has also been investigated. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic processes necessary for microbial survival .

Synthetic Methodologies

1. Green Synthesis Techniques

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches to synthesizing thiazolidinedione derivatives. For example, the use of deep eutectic solvents as both solvents and catalysts has been explored to enhance reaction efficiency while minimizing environmental impact. This method has yielded various thiazolidinedione derivatives with significant biological activities .

2. Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) models have been developed to understand the relationship between chemical structure and biological activity in thiazolidinediones. These models assist in predicting the efficacy of new derivatives based on their structural features, facilitating the design of more potent compounds .

Case Studies

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Structural Modifications at Position 5

The 5-position is critical for biological activity and physicochemical properties. Key analogs include:

Key Observations :

Structural Modifications at Position 3

The 3-position often determines target selectivity. Notable examples:

Biological Activity

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class, known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, antifungal, anticancer, and metabolic regulation. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The structural formula of this compound includes a thiazolidine ring and two carbonyl groups (dione), which are critical for its biological activity. The synthesis typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate, followed by cyclization with thioglycolic acid under controlled conditions using solvents like ethanol or methanol.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that this compound can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| S. aureus | 32 |

| E. coli | 64 |

| C. albicans | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Specifically, derivatives of thiazolidinediones have shown significant antiproliferative activity against breast cancer (MCF-7) and leukemia (K562) cell lines . The mechanism appears to involve cell cycle arrest and induction of apoptosis through interactions with PPARγ receptors .

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| K562 | 20 |

| A549 | 25 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and metabolic regulation in diabetic models .

Case Studies

A notable case study involved the evaluation of various thiazolidinedione derivatives in Drosophila melanogaster models. These studies highlighted that certain derivatives could enhance mitochondrial function and improve metabolic health in high-fat diet conditions. Specifically, compounds demonstrated a positive effect on longevity and metabolic changes associated with mitochondrial pyruvate carrier inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione?

- Synthesis : The compound can be synthesized via the Knoevenagel condensation reaction. A typical procedure involves reacting 1,3-thiazolidine-2,4-dione with substituted aromatic aldehydes (e.g., 4-methylbenzaldehyde) in ethanol using piperidine as a catalyst. The benzyl group is introduced via nucleophilic substitution or alkylation steps .

- Characterization : Structural confirmation is achieved using H NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm), C NMR (carbonyl peaks at ~170–175 ppm), mass spectrometry (HRMS for molecular ion validation), and elemental analysis. Melting points (e.g., 218–220°C for analogous compounds) are also critical for purity assessment .

Q. What biological activities are associated with 1,3-thiazolidine-2,4-dione derivatives, and how are they evaluated?

- Activities : These derivatives exhibit antioxidant (DPPH radical scavenging), hypolipidemic (PPAR-γ modulation), and antimicrobial properties. For example, substituted benzylidene analogs show IC values of 10–50 μM in DPPH assays .

- Evaluation Methods :

- Antioxidant : DPPH assay with absorbance measured at 517 nm .

- Hypolipidemic : In vivo lipid profiling in rodent models and in vitro PPAR-γ receptor binding assays .

- Cytotoxicity : MTT assay (e.g., IC determination in cell lines) .

Advanced Research Questions

Q. How can crystallographic data and computational tools resolve structural ambiguities in thiazolidinedione derivatives?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement provides bond lengths, angles, and stereochemistry. For example, SHELX programs are robust for small-molecule refinement, even with twinned data .

- Computational Tools : Density Functional Theory (DFT) calculations validate electronic structures, while molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PPAR-γ .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

- Case Study : A study showed variable antimicrobial activity (e.g., species-dependent MIC values ranging from 3–19 μg/mL). Possible reasons include:

- Assay Conditions : pH, temperature, or solvent effects (e.g., DMSO concentration in cell-based assays).

- Species-Specific Targets : Differences in enzyme active sites or membrane permeability .

- Mitigation : Normalize data using positive controls (e.g., ciprofloxacin for bacteria) and replicate assays across independent labs.

Q. What strategies optimize regioselectivity in multi-step syntheses of thiazolidinedione derivatives?

- Key Steps :

- Knoevenagel Condensation : Use electron-deficient aldehydes (e.g., nitro-substituted) to enhance electrophilicity and yield (>80% with piperidine catalysis) .

- Benzylation : Control reaction temperature (60–80°C) to minimize byproducts.

Q. How do storage conditions and molecular modifications impact the stability of thiazolidinedione derivatives?

- Stability Factors :

- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Oxidative Sensitivity : Avoid exposure to oxidizing agents; use argon/vacuum sealing for long-term storage .

Methodological Tables

Table 1 : Representative Synthetic Yields for Analogous Thiazolidinediones

| Aldehyde Substituent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylphenyl | Piperidine | 85 | |

| 3-Nitrophenyl | Piperidine | 78 | |

| 3-Chlorophenyl | DBU | 92 |

Table 2 : DPPH Radical Scavenging Activity of Selected Derivatives

| Compound | IC (μM) | Reference |

|---|---|---|

| 5-(4-Methoxybenzylidene) | 12.5 | |

| 5-(3-Chlorobenzylidene) | 18.7 | |

| Rosiglitazone (Control) | 8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.